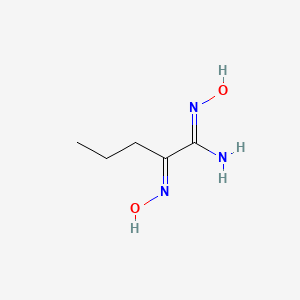

(1Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide

Overview

Description

“(1Z,2E)-N’-Hydroxy-2-(hydroxyimino)pentanimidamide” is a chemical compound with the molecular formula C5H11N3O2 . It has a molecular weight of 145.16 g/mol. This compound is intended for research use only and is not intended for human or veterinary use.

Molecular Structure Analysis

The molecular structure of “(1Z,2E)-N’-Hydroxy-2-(hydroxyimino)pentanimidamide” consists of 5 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact structure would need to be confirmed through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

“(1Z,2E)-N’-Hydroxy-2-(hydroxyimino)pentanimidamide” has a density of 1.6±0.1 g/cm3, a boiling point of 382.2±25.0 °C at 760 mmHg, and a flash point of 184.9±23.2 °C . It has a polar surface area of 91 Å2 and a molar volume of 65.0±7.0 cm3 .Scientific Research Applications

Synthesis and Antineoplastic Activity

One study involves the synthesis of novel vicinal dioxime ligands containing thiosemicarbazone units, including a variant of (1Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide. These ligands and their mononuclear metal complexes were evaluated for in vitro anti-neoplastic activity using the HL-60 human leukemia cell line. They demonstrated antiproliferative effects against HL-60 cells, with certain derivatives showing stronger antiproliferative activity (Babahan et al., 2014).

Structural and Spectroscopic Analysis

Another research focused on the synthesis and characterization of bis[(1Z,2E)-N-(2,6-diethylphenyl)-N′-hydroxy-2-(hydroxyimino)acetimidamidato]nickel(II). This study used techniques like IR, UV-Vis, X-ray diffraction, and density functional theory for molecular geometry and vibrational wavenumbers analysis, confirming the consistency with experimental data. It also explored nonlinear optical properties and thermodynamic properties of the compound (Macit et al., 2017).

Novel Synthesis Methods

Research by Rewcastle et al. (2005) developed a novel two-step synthesis of isonitrosoacetanilides, including derivatives of (1Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide. This method is particularly effective for aniline derivatives with poor aqueous solubility or those containing electron-rich ortho-substituents (Rewcastle et al., 2005).

Complex Formation and Characterization

Sawant et al. (2010) synthesized and characterized a new thiocarbonohydrazide derivative of (1Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide and its metal complexes. The study involved various physicochemical techniques, revealing interesting features of coordination structure in the complexes formed (Sawant et al., 2010).

Anticancer Activity of Metal Complexes

El-Tabl et al. (2015) synthesized novel metal(II) complexes derived from a (1Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide-related ligand. These complexes were characterized and tested for cytotoxic activity against human liver cancer HepG2 cell lines, showing potent effects compared to clinically used drugs (El-Tabl et al., 2015).

properties

IUPAC Name |

(2E)-N'-hydroxy-2-hydroxyiminopentanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2/c1-2-3-4(7-9)5(6)8-10/h9-10H,2-3H2,1H3,(H2,6,8)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYTYIRJXZEZEB-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=NO)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C(=N\O)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline](/img/structure/B1417733.png)

![6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine](/img/structure/B1417734.png)

![tert-Butyl 4-(5-cyanobenzo[d]thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1417736.png)

![7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1417744.png)

![1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1417746.png)

![3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1417747.png)